Cefuzonam (sodium)

Description

Contextualization within Beta-Lactam Antibiotics and Cephalosporin (B10832234) Classes

Cefuzonam (B1240231) is a member of the beta-lactam class of antibiotics, a large group of agents that includes penicillins and cephalosporins. nih.gov The defining feature of these antibiotics is the beta-lactam ring, a four-membered cyclic amide. The mechanism of action for beta-lactam antibiotics involves the inhibition of bacterial cell wall synthesis. drugbank.com They bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. drugbank.compatsnap.comnih.gov This disruption of cell wall integrity ultimately leads to bacterial cell lysis and death. patsnap.com

Within the cephalosporin family, Cefuzonam is classified as a second-generation agent, although some sources may refer to it as a third-generation cephalosporin. patsnap.commedchemexpress.comtargetmol.comontosight.ai The generational classification of cephalosporins generally reflects their spectrum of antimicrobial activity. nih.gov First-generation cephalosporins are primarily active against Gram-positive bacteria, while successive generations typically exhibit increased activity against Gram-negative bacteria. nih.govwikipedia.org Some sources indicate that second-generation cephalosporins, like Cefuzonam, may be effective against Staphylococcus aureus, a pathogen against which third-generation cephalosporins are often less effective. medchemexpress.comtargetmol.comncats.io

Historical Perspective on its Scientific Development and Research Trajectory

The development of Cefuzonam, also known by the research code L-105, dates back to the 1980s. nih.govkobe-u.ac.jp It was approved for use in Japan in 1987 under the brand name Cosmosin. kobe-u.ac.jpacs.orgacs.org The development of semisynthetic cephalosporins like Cefuzonam was a significant step in expanding the utility of this class of antibiotics. google.com Early research in the late 1980s focused on its fundamental properties and clinical applications, including studies in pediatric populations. ncats.ionih.gov The research trajectory has continued with investigations into its efficacy against a range of bacterial isolates and its potential applications in various clinical scenarios. scispace.comebi.ac.uk

Significance of Cefuzonam (sodium) in Addressing Bacterial Pathogen Challenges

Cefuzonam has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. ontosight.ai Its significance lies in its potent bactericidal properties against a variety of pathogens. patsnap.com Research has highlighted its effectiveness in inhibiting the growth of clinically relevant bacteria. ebi.ac.uk

The antibacterial spectrum of Cefuzonam includes activity against Staphylococcus aureus (methicillin-susceptible strains), Streptococcus pneumoniae, Streptococcus pyogenes, Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. patsnap.comebi.ac.ukmedchemexpress.com The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency, representing the lowest concentration of the drug that prevents visible growth of a bacterium. Studies have reported MIC values for Cefuzonam against various pathogens, demonstrating its inhibitory capacity. For instance, the MIC90 (the concentration required to inhibit 90% of isolates) for Cefuzonam against methicillin-susceptible Staphylococcus aureus has been reported to be 0.78 µg/mL in one study. scispace.com Another study showed that the MICs for Cefuzonam against Staphylococcus, Streptococcus, and Neisseria gonorrhoeae ranged from 0.63 to 2 μg/mL. medchemexpress.com

The stability of Cefuzonam in the presence of beta-lactamases, enzymes produced by some bacteria that can inactivate beta-lactam antibiotics, is another significant feature. google.com This stability allows it to be effective against certain beta-lactamase-producing strains. scispace.com However, like all antibiotics, resistance to Cefuzonam can develop. Mechanisms of resistance to cephalosporins can include alterations in the target PBPs, reduced permeability of the bacterial outer membrane, or the production of highly effective beta-lactamases. nih.govwikipedia.orgpsu.edu

Interactive Data Table: In Vitro Activity of Cefuzonam Against Various Bacterial Species

| Bacterial Species | MIC Range (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (methicillin-susceptible) | 0.39 - 1.56 | 0.78 |

| Streptococcus pneumoniae | <0.20 | - |

| Escherichia coli | <0.39 | - |

| Klebsiella pneumoniae | <0.20 | - |

| Proteus mirabilis | <0.20 | - |

| Haemophilus influenzae | <0.20 | - |

| Neisseria gonorrhoeae | 0.63 - 2 | - |

Note: MIC values can vary between studies and geographic locations.

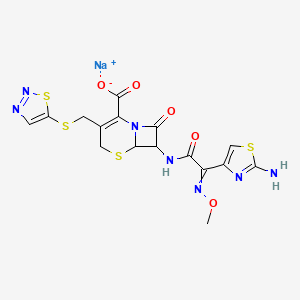

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H14N7NaO5S4 |

|---|---|

Molecular Weight |

535.6 g/mol |

IUPAC Name |

sodium;7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C16H15N7O5S4.Na/c1-28-21-9(7-5-31-16(17)19-7)12(24)20-10-13(25)23-11(15(26)27)6(4-30-14(10)23)3-29-8-2-18-22-32-8;/h2,5,10,14H,3-4H2,1H3,(H2,17,19)(H,20,24)(H,26,27);/q;+1/p-1 |

InChI Key |

BCMSQWPLFBUUKW-UHFFFAOYSA-M |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=CN=NS4)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Molecular Mechanisms of Action of Cefuzonam Sodium

Elucidation of Bacterial Cell Wall Synthesis Inhibition

The fundamental mechanism of Cefuzonam (B1240231) (sodium) involves the inhibition of bacterial cell wall synthesis, a process vital for the bacterium's structural integrity and survival. patsnap.comontosight.ai The bacterial cell wall is primarily composed of peptidoglycan, a massive polymer made of alternating N-acetylglucosamine and N-acetylmuramic acid sugars, cross-linked by short peptide chains. primescholars.comdoctorlib.org This mesh-like structure provides mechanical strength, protecting the bacterium from osmotic lysis. primescholars.com

The synthesis of peptidoglycan is a multi-step process, with the final and crucial stage being the cross-linking of the peptide chains. libretexts.orgprimescholars.com This reaction is catalyzed by a set of enzymes known as penicillin-binding proteins (PBPs). libretexts.orgwikipedia.org Cefuzonam, as a β-lactam antibiotic, specifically targets and disrupts this final step. patsnap.comlibretexts.org By preventing the proper formation of the peptidoglycan layer, the cell wall is weakened. patsnap.com This disruption ultimately leads to the cessation of bacterial growth and cell death, particularly in actively dividing bacteria. patsnap.comontosight.ai

Characterization of Penicillin-Binding Protein (PBP) Interaction

The bactericidal activity of Cefuzonam is directly attributable to its interaction with and inhibition of penicillin-binding proteins (PBPs). patsnap.comgoogle.com PBPs are bacterial enzymes, specifically transpeptidases, that are essential for the final steps of peptidoglycan synthesis. nih.govnih.gov By binding to these proteins, Cefuzonam effectively halts the construction of the cell wall. ontosight.ai

Cefuzonam exhibits a strong binding affinity for several key high-molecular-weight PBPs in both Gram-positive and Gram-negative bacteria. Research indicates that Cefuzonam has a high affinity for PBP-1a, PBP-1b, and PBP-3. google.com Its affinity for specific PBPs can vary between different bacterial species. For instance, in methicillin-resistant Staphylococcus aureus (MRSA), Cefuzonam also demonstrates affinity for the specific PBP-2a, contributing to its antibacterial activity against this resistant strain. google.comopen.edu

A comparative study examining the effects of Cefuzonam on peptidoglycan cross-linking enzymes in various Gram-negative bacilli revealed that the enzymes from Pseudomonas aeruginosa were the most susceptible to the drug. nih.gov This was observed despite the bacterium's general resistance to Cefuzonam, indicating potent target inhibition. nih.gov Conversely, the drug showed weaker inhibitory activity against the enzymes from Serratia marcescens, even though Cefuzonam is active against this bacterium. nih.gov

The following table summarizes the known binding affinities of Cefuzonam for specific PBPs in various bacteria.

| Bacterium | Target PBP | Observed Affinity |

| General | PBP-1a | High google.com |

| General | PBP-1b | High google.com |

| General | PBP-3 | High google.com |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | PBP-2a | Affinity demonstrated google.com |

| Pseudomonas aeruginosa | Cross-linking enzymes | High susceptibility nih.gov |

| Serratia marcescens | Cross-linking enzymes | Weak inhibitory activity nih.gov |

The binding of Cefuzonam to PBPs leads to the inhibition of their transpeptidase activity. patsnap.comnih.gov Transpeptidases are responsible for catalyzing the formation of peptide cross-links between adjacent peptidoglycan strands, a reaction that gives the cell wall its rigidity. mhmedical.comprimescholars.com

β-lactam antibiotics, including Cefuzonam, are structural analogs of the D-Ala-D-Ala moiety of the natural peptidoglycan substrate. wikipedia.orgslideshare.net The transpeptidase enzyme (PBP) mistakenly binds to the β-lactam antibiotic instead of its intended substrate. microrao.com This interaction results in the formation of a stable, covalent penicilloyl-enzyme complex through the acylation of a critical serine residue in the PBP active site. microrao.comfrontiersin.org This acylation effectively inactivates the enzyme, preventing it from carrying out its function in cell wall synthesis. nih.govnih.gov The inhibition of this crucial cross-linking step is the primary event that leads to the antibiotic's bactericidal effect. patsnap.com

While specific crystallographic studies for a PBP-Cefuzonam complex are not widely available, the structural basis for its formation can be inferred from studies on other third-generation cephalosporins and PBPs. nih.govnih.gov The mechanism involves the β-lactam ring of the cephalosporin (B10832234). doctorlib.org

The active site of a PBP contains a reactive serine residue. frontiersin.org Due to the strained nature of the four-membered β-lactam ring, it is susceptible to nucleophilic attack by this serine residue. microrao.com This attack opens the β-lactam ring and forms a covalent acyl-enzyme intermediate. nih.gov This complex is highly stable and effectively irreversible, sequestering the enzyme and preventing it from participating in peptidoglycan synthesis. nih.gov Structural studies of PBPs complexed with other cephalosporins, such as ceftazidime (B193861), reveal that the antibiotic occupies the substrate-binding cleft, and its binding can induce conformational changes in the active site. nih.gov This stable, inactive complex is the molecular foundation of Cefuzonam's inhibitory action.

Impact on Peptidoglycan Cross-Linking and Bacterial Lysis

The direct consequence of PBP inhibition by Cefuzonam is the disruption of peptidoglycan cross-linking. google.comnih.gov Without the formation of these essential peptide bridges, the structural integrity of the bacterial cell wall is severely compromised. patsnap.combiorxiv.org The wall loses its rigidity and can no longer withstand the high internal osmotic pressure of the bacterial cell. patsnap.comnih.gov

This weakening of the peptidoglycan sacculus, coupled with the continuous activity of bacterial autolytic enzymes (autolysins) that remodel the cell wall, leads to irreparable damage. patsnap.com The result is cell lysis, where the cell membrane ruptures and the cellular contents are released, causing the death of the bacterium. patsnap.compatsnap.com Therefore, the bactericidal effect of Cefuzonam is the ultimate outcome of its initial binding to PBPs and the subsequent failure of cell wall maintenance. patsnap.comontosight.ai

Biochemical Targets Beyond PBPs (if applicable, e.g., ribosomal interaction research)

The primary and well-documented mechanism of action for Cefuzonam (sodium), like all β-lactam antibiotics, is the targeted inhibition of penicillin-binding proteins involved in cell wall biosynthesis. patsnap.comontosight.ailibretexts.org Extensive research has focused on this pathway as the core of its antibacterial efficacy. Based on available scientific literature, there is no significant evidence to suggest that Cefuzonam has other biochemical targets, such as interacting with ribosomes to inhibit protein synthesis. The mode of action is considered highly specific to the enzymes that catalyze peptidoglycan assembly. nih.gov

Antimicrobial Resistance Mechanisms Pertinent to Cefuzonam Sodium

Beta-Lactamase-Mediated Resistance Mechanisms

The most prevalent mechanism of resistance to beta-lactam antibiotics is their enzymatic inactivation by beta-lactamases. These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic ineffective. nih.gov

Cefuzonam's structural features provide stability against many common beta-lactamases, contributing to its activity against species like Enterobacter cloacae and Citrobacter freundii. asm.org However, specific beta-lactamases are capable of hydrolyzing Cefuzonam (B1240231), leading to resistance.

Research has identified certain bacterial species and their beta-lactamases that can inactivate Cefuzonam:

Proteus vulgaris : This species produces a chromosomally encoded beta-lactamase that confers resistance to several third-generation cephalosporins. nih.govasm.org A study on the P. vulgaris RO104 strain characterized its cephalosporin-hydrolyzing enzyme as belonging to Ambler's class A . nih.gov This class of enzymes utilizes a serine residue at the active site for catalysis. nih.gov The enzyme from P. vulgaris RO104 was found to be a broad-spectrum beta-lactamase, efficient at hydrolyzing first and second-generation cephalosporins and, to a lesser extent, cefotaxime (B1668864). nih.gov Cefuzonam has been shown to have low stability against the beta-lactamase produced by P. vulgaris. asm.org

Stenotrophomonas maltophilia (formerly Xanthomonas maltophilia): This organism is known to produce at least two chromosomally mediated beta-lactamases, the L1 and L2 enzymes. psu.edu The L1 enzyme is a metallo-beta-lactamase (Ambler class B) that requires zinc ions for its activity and confers broad resistance to penicillins, cephalosporins, and carbapenems. nih.govuniprot.org The L2 enzyme is a serine-based cephalosporinase (B13388198) (Ambler class A). psu.edu Studies have confirmed that Cefuzonam is hydrolyzed by the beta-lactamase from S. maltophilia. nih.gov

Escherichia coli : An E. coli isolate, TUH12191, was found to be resistant to Cefuzonam due to the production of a novel class A beta-lactamase named Toho-1 . nih.gov This enzyme demonstrated hydrolytic activity against a wide range of beta-lactams, including Cefuzonam. nih.gov

| Enzyme/Organism | Ambler Class | Molecular Characteristics | Citation(s) |

| Proteus vulgaris RO104 β-lactamase | A | Chromosomally encoded; shares 68% identity with K. oxytoca β-lactamases. | nih.gov |

| Stenotrophomonas maltophilia L1 β-lactamase | B | Metallo-beta-lactamase requiring zinc for activity; confers broad-spectrum resistance. | nih.govuniprot.org |

| Stenotrophomonas maltophilia L2 β-lactamase | A | Serine-based cephalosporinase sensitive to clavulanic acid. | psu.edu |

| Escherichia coli Toho-1 | A | Shares 83% homology with K. oxytoca chromosomal β-lactamase. | nih.gov |

The efficiency of a beta-lactamase in hydrolyzing an antibiotic is described by its kinetic parameters, primarily the Michaelis constant (Km) and the maximal rate of hydrolysis (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher Vmax indicates a faster turnover rate.

Detailed kinetic studies on the hydrolysis of Cefuzonam are limited. However, research on the beta-lactamase from Proteus vulgaris provides some insight. A study observed a paradoxical antibacterial effect of Cefuzonam against P. vulgaris, where the antibiotic was less effective at higher concentrations. asm.org This phenomenon was attributed to the high induction of beta-lactamase by Cefuzonam and the low stability of the drug against the induced enzyme. asm.org The study determined the relative Vmax and Km values for several beta-lactams against the P. vulgaris enzyme, with cephaloridine (B1668813) as the reference substrate (relative Vmax = 100). asm.org While specific values for Cefuzonam were not reported in the final data tables of the publication, the findings clearly indicate its susceptibility to hydrolysis. asm.org

Kinetic analyses of beta-lactamases from Stenotrophomonas maltophilia that hydrolyze cephalosporins have been performed, although not specifically with Cefuzonam. For the L1 metallo-beta-lactamase, a detailed kinetic mechanism was investigated using other cephalosporins like nitrocefin (B1678963) and cefaclor, revealing a multi-step process. nih.gov For the L2 serine beta-lactamase, kinetic data showed the highest activity against cephaloridine, followed by ampicillin (B1664943) and cefotaxime. psu.edu

The table below presents kinetic parameters for the hydrolysis of various beta-lactams by enzymes known to be active against cephalosporins, illustrating the range of enzymatic efficiencies. Direct kinetic data for Cefuzonam is not available in the cited literature.

| Enzyme | Substrate | Km (µM) | Relative Vmax (%) | Citation(s) |

| P. vulgaris 11 β-lactamase | Cephaloridine | 140 | 100 | asm.org |

| P. vulgaris 11 β-lactamase | Ampicillin | 30 | 175 | asm.org |

| P. vulgaris 11 β-lactamase | Cefotaxime | 340 | 15 | asm.org |

| E. coli Toho-1 | Penicillin G | 100 | 100 | asm.org |

| E. coli Toho-1 | Cefotaxime | 1,200 | 1,600 | asm.org |

Alterations in Penicillin-Binding Proteins Conferring Resistance

Penicillin-binding proteins (PBPs) are bacterial enzymes essential for the synthesis of the peptidoglycan cell wall. wikipedia.org Beta-lactam antibiotics, including Cefuzonam, exert their bactericidal effect by binding to these proteins and inhibiting their function. wikipedia.org Resistance can arise from mutations in the genes encoding PBPs, which reduce the binding affinity of the antibiotic to its target. researchgate.net

Mutations within the active site of PBPs can sterically hinder or alter the electrostatic environment, thereby lowering the acylation efficiency by beta-lactams. This mechanism is a significant cause of resistance, particularly in Gram-positive bacteria. While the principle is well-established, specific research detailing mutations in PBPs and their direct quantitative impact on the binding affinity of Cefuzonam is not extensively documented in the available literature.

Studies on other beta-lactams provide a model for this resistance mechanism. For instance, in Enterococcus faecalis, missense mutations near the active site of PBP4 have been implicated in reduced susceptibility to ceftobiprole. mdpi.com Similarly, in Salmonella enterica, mutations in PBP3, PBP4, and PBP6 have been shown to confer increased resistance to various beta-lactam antibiotics. researchgate.net It is highly probable that similar mutations would reduce the affinity of Cefuzonam for its target PBPs, leading to resistance, but direct experimental data for Cefuzonam is lacking.

A critical mechanism of resistance, especially in Staphylococcus aureus, is the acquisition of a supplementary PBP with intrinsically low affinity for beta-lactam antibiotics. In methicillin-resistant S. aureus (MRSA), this is mediated by the mecA gene, which encodes for PBP2a. nih.govnih.gov This acquired protein can continue to function in cell wall synthesis even when the native PBPs are inhibited by beta-lactams. nih.gov

Cefuzonam has been reported to be inactive against MRSA. asm.orgnih.gov This lack of activity is a direct consequence of the presence of PBP2a. The active site of PBP2a is structurally constrained, which prevents most beta-lactam antibiotics from binding effectively. nih.gov While newer cephalosporins like ceftaroline (B109729) have been designed to have a higher affinity for PBP2a, traditional cephalosporins, including Cefuzonam, are not effective inhibitors. nih.govnih.gov The inability of Cefuzonam to bind to and inactivate PBP2a allows MRSA to synthesize its cell wall unimpeded, resulting in high-level resistance. Although direct binding affinity studies (e.g., IC50 values) for Cefuzonam with PBP2a are not specified in the reviewed literature, its ineffectiveness against MRSA strongly indicates a very poor affinity for this target. nih.gov

Mechanisms Involving Efflux Pumps and Outer Membrane Porins

In Gram-negative bacteria, the outer membrane presents a significant barrier that antibiotics must cross to reach their PBP targets in the periplasmic space. nih.gov Therefore, resistance can also be mediated by reducing the intracellular concentration of the antibiotic, either by decreasing its influx or by actively pumping it out.

The primary route for hydrophilic antibiotics like Cefuzonam to cross the outer membrane is through water-filled channels called porins. elsevierpure.comfrontiersin.org A reduction in the number of these porins or mutations that alter their channel properties can significantly decrease the rate of drug entry into the periplasm. frontiersin.orgnih.gov This is a common mechanism of resistance to beta-lactams in bacteria such as Enterobacteriaceae and Pseudomonas aeruginosa. scilit.comdoi.orgnih.gov For example, the loss of OmpF and OmpC porins in E. coli or OmpK35/36 in Klebsiella pneumoniae is associated with resistance to cephalosporins. frontiersin.orgdoi.org While Cefuzonam is known to be transported through porin channels, specific studies quantifying the impact of porin loss on Cefuzonam resistance are not detailed in the available literature. elsevierpure.com

Efflux pumps are transport proteins that actively extrude toxic compounds, including antibiotics, from the cell. nih.govwikipedia.org This mechanism can contribute to both intrinsic and acquired resistance. Several families of efflux pumps, such as the Resistance-Nodulation-Cell Division (RND) family, are known to have broad substrate specificities that can include beta-lactam antibiotics. nih.govmdpi.com In P. aeruginosa, for example, pumps like MexAB-OprM contribute to resistance against a variety of antimicrobial agents. mdpi.com However, there is no direct evidence in the reviewed scientific literature specifically identifying Cefuzonam as a substrate for any known bacterial efflux pump.

Synthesis and Derivatization of Cefuzonam Sodium

Elucidation of Synthetic Pathways and Methodologies

The synthesis of Cefuzonam (B1240231) involves the chemical modification of the 7-aminocephalosporanic acid (7-ACA) nucleus. A common strategy in the synthesis of cephalosporins is the amidification of the 7-amino group of a cephalosporin (B10832234) derivative. google.com

A patented process for preparing Cefuzonam highlights a specific pathway involving microwave-assisted synthesis. google.com This method begins with the mixing and grinding of 7-aminocephalosporanic acid (I) and an AE-active ester (AEMA, II). Triethylamine and another compound (III) are added to facilitate the reaction, followed by the addition of polyethylene (B3416737) glycol 400. google.com The reaction mixture is then subjected to microwave irradiation at increasing power levels. google.com After the reaction, the residue is washed, and the final compound is isolated from ethyl acetate (B1210297) and petroleum ester. google.com

Table 1: Example Reagents in a Patented Cefuzonam Synthesis

| Reagent | Chemical Name | Role |

|---|---|---|

| I | 7-aminocephalosporanic acid (7-ACA) | Starting Material / Core Nucleus |

| II | AE-active ester (AEMA) | Side Chain Precursor |

| III | Not specified in abstract | Reagent |

| - | Triethylamine | Base / Catalyst |

| - | Polyethylene glycol 400 | Solvent / Reaction Medium |

Source: CN105646538A google.com

This approach represents an effort to develop efficient and scalable production methods for Cefuzonam. google.com General synthetic methods for related cephalosporins, such as ceftriaxone (B1232239), also involve the condensation of a 7-amino core (like 7-ACT) with an activated side chain (like AE). researchgate.net

Design and Synthesis of Cefuzonam (sodium) Analogues and Derivatives

The design and synthesis of analogues are crucial for exploring structure-activity relationships (SAR) and potentially improving the properties of a lead compound. For β-lactam antibiotics, including cephalosporins, modifications are typically made at the C-7 and C-3 positions of the cephalosporin nucleus to alter the antibacterial spectrum, β-lactamase stability, and pharmacokinetic properties.

While specific literature on a wide range of Cefuzonam analogues is not extensively detailed in the provided results, the principles can be inferred from related compounds. For instance, the synthesis of 1-oxa nuclear analogs of β-lactam antibiotics, such as latamoxef (B1674534) and flomoxef, demonstrates how replacing the sulfur atom in the dihydrothiazine ring with oxygen can lead to new compounds with different activities. iupac.org The synthesis of these analogues involves complex multi-step procedures, including intramolecular cyclization. iupac.org

The development of novel globomycin (B1604857) analogues, where modifications to the macrocyclic core and the length of an alkyl side chain significantly influenced antimicrobial activity, provides another example of how structural changes can lead to compounds with a broader activity spectrum. researchgate.net These studies underscore the importance of the core structure's stereochemistry and conformation for biological activity. researchgate.net

Chiral Synthesis and Stereochemical Control in Cefuzonam (sodium) Synthesis

The chemical structure of Cefuzonam contains multiple chiral centers, and its biological activity is dependent on the specific stereochemistry. The correct IUPAC name for Cefuzonam specifies the stereochemistry at positions 6 and 7 as (6R,7R). wikipedia.org Therefore, controlling the stereochemistry during synthesis is paramount to ensure the formation of the desired active isomer.

Chiral synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. This can be achieved through various strategies:

Use of Chiral Starting Materials: The synthesis of Cefuzonam typically starts from 7-aminocephalosporanic acid (7-ACA), which is a naturally derived chiral building block. This provides the inherent stereochemistry of the core bicyclic system.

Stereoselective Reactions: During the addition of side chains, stereochemical control is essential. For reactions that proceed via an SN2 mechanism, an inversion of stereochemistry is expected. youtube.com By carefully choosing reagents and reaction sequences, chemists can control the final stereochemical outcome. For example, a double inversion process can result in a net retention of stereochemistry. youtube.com

Chiral Catalysts and Ligands: Asymmetric catalysis, using chiral ligands complexed to a metal center, can induce stereoselectivity in a reaction, favoring the formation of one stereoisomer over another. orgsyn.org The synthesis of chiral diamine ligands, for example, has been explored for their use in creating stereospecific complexes. rsc.org

The synthesis of new chiral compounds from readily available chiral precursors like tartaric acid is a common strategy for building a toolbox of chiral ligands and catalysts for asymmetric reactions. mdpi.com

Impurity Profiling and Characterization in Synthetic Processes

Impurity profiling, which involves the detection, identification, and quantification of impurities in active pharmaceutical ingredients (APIs), is a critical aspect of drug development and quality control mandated by regulatory agencies. researchgate.netajprd.com Impurities can arise from starting materials, intermediates, side reactions, or degradation of the final product. researchgate.net

For cephalosporins like Cefuzonam, potential impurities can include:

Isomeric Impurities: Isomerization can occur during synthesis or storage. For example, in cefotiam (B1212589) hydrochloride, the migration of a double bond in the cephalosporin ring system leads to the formation of the Δ3(4) isomer. frontiersin.org Such isomers can be detected and characterized using techniques like column-switching HPLC-MS and NMR. frontiersin.org

Degradation Products: The β-lactam ring is susceptible to hydrolysis. googleapis.com Studies on cefazolin (B47455) sodium have identified degradation impurities that result from the cleavage of parts of the molecule. nih.gov These are often isolated by preparative HPLC and characterized using a combination of LC-MS/MS, NMR, and FT-IR. nih.gov

Polymeric Impurities: β-lactam antibiotics can sometimes form dimers, trimers, or other polymers, which can be associated with allergic reactions. These polymeric impurities in cefotaxime (B1668864) sodium were separated by preparative RP-HPLC and characterized by IR, UV, mass spectrometry, and NMR. frontiersin.org

The process of impurity profiling involves developing sensitive analytical methods to separate and quantify these impurities. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, often coupled with mass spectrometry (LC-MS) for structural elucidation. nih.govfrontiersin.org

Table 2: Analytical Techniques in Cephalosporin Impurity Profiling

| Analytical Technique | Application | Reference |

|---|---|---|

| HPLC / RP-HPLC | Detection, separation, and quantification of impurities. | frontiersin.orgnih.govfrontiersin.org |

| Preparative HPLC | Isolation of impurities for further characterization. | nih.govfrontiersin.org |

| LC-MS / LC-MS/MS | Determination of molecular weight and fragmentation patterns for impurity identification. | frontiersin.orgnih.gov |

| NMR (1D and 2D) | Unambiguous structural elucidation of isolated impurities. | nih.govfrontiersin.org |

| FT-IR Spectroscopy | Identification of functional groups in impurity structures. | nih.gov |

According to ICH guidelines, impurities present above a certain threshold (e.g., 0.1%) must be identified and characterized. ajprd.com This ensures the safety and efficacy of the final pharmaceutical product.

Structure Activity Relationship Sar Studies of Cefuzonam Sodium and Analogues

Impact of Substituent Modifications on Antimicrobial Potency

The potency of Cefuzonam (B1240231) is significantly influenced by the chemical nature of the substituents at the C-7 and C-3 positions of the cephem nucleus.

The C-7 position of Cefuzonam features a (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetamido side chain. This particular substituent is crucial for its potent antibacterial activity against a broad range of Gram-positive and Gram-negative bacteria. nih.gov The aminothiazole ring, in particular, enhances activity, while the (Z)-methoxyimino group confers stability against many β-lactamases, the enzymes responsible for bacterial resistance. nih.govkoreascience.kr Studies on related cephalosporins show that modifications to this side chain can drastically alter the antimicrobial spectrum. For instance, replacing the phenylglycyl side chain with a phenylacetyl group can lead to a loss of activity against Gram-negative bacteria while retaining some activity against Gram-positive organisms. nih.gov

At the C-3 position, Cefuzonam possesses a thiadiazol-5-ylsulfanylmethyl group. wikipedia.org This moiety influences the compound's pharmacokinetic profile and antibacterial spectrum. Research on various cephalosporins has demonstrated that the C-3 substituent is a key determinant of activity. Modifications at this position with different heterocyclic thiomethyl groups can modulate the antibacterial potency and spectrum.

The following table presents a comparative view of Minimum Inhibitory Concentration (MIC) values for Cefuzonam and related cephalosporins against various bacterial strains, illustrating the impact of structural variations on potency. A lower MIC value indicates greater antimicrobial effectiveness.

| Antibiotic | Staphylococcus aureus (MIC80, µg/mL) | Escherichia coli (MIC80, µg/mL) | Klebsiella pneumoniae (MIC80, µg/mL) | Pseudomonas aeruginosa (MIC80, µg/mL) |

| Cefuzonam | ~1.56 | <0.20 | <0.20 | 100 |

| Cefazolin (B47455) | 0.25 | 2 | 2 | >128 |

| Cefoxitin | 8 | 8 | 8 | >128 |

| Ceftazidime (B193861) | 8 | 0.25 | 0.25 | 4 |

Data compiled from multiple sources for illustrative comparison. nih.govscispace.com

Influence of Core Structure Modifications on PBP Binding Affinity

The fundamental mechanism of action for Cefuzonam involves the inhibition of Penicillin-Binding Proteins (PBPs), which are essential bacterial enzymes for cell wall synthesis. wikipedia.org The affinity of Cefuzonam for these proteins is a direct measure of its inhibitory potential.

The core structure, a 7-aminocephalosporanic acid derivative, is designed for high reactivity with the serine residue in the active site of PBPs, leading to the formation of a stable acyl-enzyme complex that inactivates the enzyme. mdpi.com Modifications to this core, such as the substitution of the sulfur atom in the dihydrothiazine ring with a carbon atom (to form carbacephems), can affect the conformational properties of the β-lactam ring and, consequently, its PBP binding affinity and chemical stability. nih.gov

Different cephalosporins exhibit varied binding affinities for different PBPs. asm.org For example, some third-generation cephalosporins like ceftazidime have a high affinity for PBP3 in P. aeruginosa, which is consistent with their potent activity against this pathogen. asm.orgnih.gov The high affinity of a cephalosporin (B10832234) for a specific PBP, such as PBP2a in methicillin-resistant Staphylococcus aureus (MRSA), is a key factor in overcoming resistance. nih.gov The table below shows the 50% inhibitory concentrations (IC50) for various β-lactams against specific PBPs, highlighting the differential binding affinities. A lower IC50 value signifies a higher binding affinity.

| Compound | Organism | PBP Target | IC50 (µg/mL) |

| Ceftaroline (B109729) | S. aureus (MRSA) | PBP2a | 0.01 - 1 |

| Ceftriaxone (B1232239) | S. pneumoniae | PBP2X | >4 |

| Cefepime (B1668827) | P. aeruginosa | PBP2 | >32 |

| Imipenem | P. aeruginosa | PBP2 | 0.1 |

Data sourced from studies on various cephalosporins and β-lactams to illustrate PBP binding principles. asm.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Cefuzonam (sodium) Derivatives

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For cephalosporin derivatives, QSAR models are developed to predict antimicrobial potency based on various molecular descriptors. frontiersin.org These descriptors can include physicochemical properties such as lipophilicity (Log P), electronic properties (e.g., HOMO/LUMO energies), and steric parameters. cmu.ac.th

While specific QSAR models exclusively for Cefuzonam derivatives are not widely published, general cephalosporin QSAR studies provide valuable insights. For instance, a model for a series of cephalosporins might be expressed by an equation like:

log(1/MIC) = c₀ + c₁Descriptor₁ + c₂Descriptor₂ + ...

Computational Chemistry Approaches to SAR

Computational chemistry, including molecular docking and molecular dynamics (MD) simulations, provides a powerful lens to examine the structure-activity relationships of Cefuzonam at an atomic level. researchgate.netkaust.edu.sa These methods simulate the interaction between the antibiotic and its target PBP, offering insights that guide the design of more potent drugs. mdpi.comcecam.org

Molecular docking studies can predict the binding pose of Cefuzonam within the active site of a PBP. nih.gov These simulations reveal key hydrogen bonds and hydrophobic interactions that stabilize the drug-target complex. For example, docking simulations of cephalosporins like ceftriaxone in the active site of PBP2 have shown how specific amino acid residues interact with the drug's carboxyl and R1 side chains, anchoring it for nucleophilic attack by the active site serine. mdpi.comnih.gov The aminothiazole group, common to Cefuzonam and other potent cephalosporins, is often shown to form crucial hydrogen bonds within the PBP active site. nih.gov

Molecular dynamics simulations further enhance this understanding by modeling the dynamic behavior of the Cefuzonam-PBP complex over time. nih.gov These simulations can reveal the stability of the initial docked pose and identify conformational changes in both the drug and the protein that are critical for the acylation reaction. mdpi.com Studies on related systems, like cefuroxime (B34974) with PBP2x, have used MD to explain resistance mechanisms, showing that mutations can alter the binding mode and reduce the stability of crucial hydrogen bonds, thereby lowering the drug's efficacy. nih.gov These computational approaches are invaluable for rationalizing the SAR of existing compounds like Cefuzonam and for the in silico screening of novel, potentially more effective derivatives. nih.gov

Preclinical in Vitro Efficacy Studies of Cefuzonam Sodium

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

The in vitro potency of cefuzonam (B1240231) is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium, and its Minimum Bactericidal Concentration (MBC), the lowest concentration that results in a 99.9% reduction in the initial bacterial population. emerypharma.comnih.gov These values are crucial for predicting clinical efficacy.

Spectrum of Activity Against Gram-Positive and Gram-Negative Bacterial Isolates

Cefuzonam exhibits a broad spectrum of activity, encompassing both Gram-positive and Gram-negative bacteria. patsnap.comontosight.ai As a second-generation cephalosporin (B10832234), it generally shows greater activity against Gram-negative organisms compared to first-generation cephalosporins, though with potentially reduced activity against some Gram-positive cocci. uobabylon.edu.iqwikipedia.org

Gram-Positive Bacteria: Cefuzonam has demonstrated activity against various Gram-positive isolates. One study reported its in vitro activity as being comparable to cefpirome (B1668871) and greater than ceftazidime (B193861), cefepime (B1668827), and cefclidin (B10458) against Gram-positive bacteria. nih.gov

Gram-Negative Bacteria: Cefuzonam is particularly active against a wide array of Gram-negative bacteria. patsnap.com Its spectrum includes many species within the Enterobacteriaceae family and Pseudomonas species. patsnap.comscispace.com Studies have shown its activity against Gram-negative bacteria to be similar to that of cefpirome and cefepime. nih.gov Cefuzonam has also shown activity against Bacteroides fragilis. scispace.com

Table 1: In Vitro Activity of Cefuzonam and Comparator Agents Against Bacterial Isolates

| Organism | Cefuzonam MIC (µg/mL) | Comparator Agent(s) MIC (µg/mL) |

|---|---|---|

| Gram-Positive Bacteria | Activity comparable to cefpirome; greater than ceftazidime, cefepime, and cefclidin nih.gov | - |

| Gram-Negative Bacteria | Activity similar to cefpirome and cefepime nih.gov | - |

| Bacteroides fragilis | As active as E1077 scispace.com | E1077: as active as cefuzonam; Cefpirome, Ceftazidime: fourfold less active than E1077 scispace.com |

This table is for illustrative purposes and synthesizes data from the text. Specific MIC values can vary between studies and isolates.

Activity Against Resistant Bacterial Strains (e.g., beta-lactamase producers)

A key attribute of cefuzonam is its stability in the presence of various beta-lactamase enzymes, which are a common mechanism of resistance in bacteria. scispace.com This stability allows it to maintain potent activity against many beta-lactamase-producing strains. scispace.com Third-generation cephalosporins, a class related to cefuzonam, are known for their increased resistance to hydrolysis by many beta-lactamases compared to earlier generations. wikipedia.org

Cefuzonam has shown efficacy against beta-lactamase-producing species such as Enterobacter cloacae and Citrobacter freundii. scispace.comasm.org However, like other beta-lactams, it is inactive against methicillin-resistant staphylococci. scispace.com

Time-Kill Kinetic Studies Against Bacterial Pathogens

Time-kill kinetic studies provide a dynamic view of an antibiotic's bactericidal or bacteriostatic activity over time. emerypharma.com These assays measure the rate at which a specific concentration of an antibiotic kills a bacterial population. nelsonlabs.com For an agent to be considered bactericidal, it typically needs to achieve a 3-log10 reduction (99.9% killing) in the bacterial colony-forming units (CFU)/mL. emerypharma.com

While specific time-kill kinetic data for cefuzonam against a wide range of pathogens was not available in the provided search results, it is noted that cefuzonam does exhibit bactericidal activity against clinical isolates at or slightly above its MIC. scispace.com

Post-Antibiotic Effect (PAE) Investigations

The post-antibiotic effect (PAE) refers to the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent. embopress.orgdovepress.com This phenomenon is an important pharmacodynamic parameter, as a longer PAE may allow for less frequent dosing intervals. emerypharma.com The PAE is calculated by comparing the time it takes for the antibiotic-exposed culture to increase by 1-log10 compared to an unexposed control culture. dovepress.com

Detailed studies specifically investigating the post-antibiotic effect of cefuzonam were not found in the search results.

Synergistic and Antagonistic Interactions with Other Antimicrobial Agents in vitro

The combination of antimicrobial agents can result in synergistic, additive, indifferent, or antagonistic effects. actascientific.com Synergy occurs when the combined effect of two drugs is significantly greater than the sum of their individual effects, while antagonism occurs when the combination is less effective. frontiersin.orgbiointerfaceresearch.com These interactions are often evaluated using checkerboard assays to determine the Fractional Inhibitory Concentration (FIC) index. actascientific.com

Specific studies detailing the synergistic or antagonistic interactions of cefuzonam with other antimicrobial agents were not prominently available in the provided search results. However, the potential for such interactions is an important area of research for optimizing combination therapies against resistant pathogens. researchgate.net

Preclinical in Vivo Animal Model Studies of Cefuzonam Sodium

Efficacy in Established Animal Infection Models (e.g., murine sepsis, pneumonia models)

Cefuzonam (B1240231) has been evaluated in various murine infection models to determine its therapeutic efficacy. In studies involving intraperitoneal infections in mice caused by Staphylococcus aureus or Klebsiella pneumoniae, the effectiveness of cefuzonam, as measured by the 50% effective dose (ED50), was assessed. asm.org The results indicated a correlation between the ED50 values and the area under the concentration-time curve (AUC) of the free, unbound drug levels in the serum, as well as the minimum inhibitory concentrations (MICs). asm.org This suggests that the free fraction of the drug in the bloodstream is a key determinant of its efficacy in treating systemic infections. asm.org

In a murine pneumonia model caused by K. pneumoniae, the efficacy of cefuzonam was also investigated. asm.org In this localized lung infection, the number of bacteria in the lung tissue was found to be closely correlated with the AUC of the antibiotic concentration in the lung tissue itself. asm.org Interestingly, there was a direct correlation between the antibiotic levels in the lung tissue and the total levels in the serum, but not the free levels in the serum. asm.org This finding highlights that for pulmonary infections, the total drug concentration in the blood may be a better predictor of therapeutic success than the free concentration, suggesting different efficacy drivers for systemic versus localized tissue infections. asm.org

The following table summarizes the correlation of efficacy parameters in different infection models:

| Infection Model | Pathogen(s) | Key Efficacy Correlate |

| Intraperitoneal Infection | Staphylococcus aureus, Klebsiella pneumoniae | AUC of free drug levels in serum / MIC. asm.org |

| Pneumonia | Klebsiella pneumoniae | AUC of antibiotic concentration in lung tissue. asm.org |

Pharmacokinetic (PK) and Pharmacodynamic (PD) Correlation in Animal Models

The relationship between the pharmacokinetic (PK) and pharmacodynamic (PD) properties of cefuzonam is crucial for understanding its therapeutic potential. Animal infection models are instrumental in these evaluations, helping to optimize dosing regimens. vmrcindia.com

In murine models of intraperitoneal infection, a clear PK/PD correlation was established. asm.org The therapeutic activity of cefuzonam showed a strong relationship with the AUC of its free (unbound) concentration in serum relative to the MIC of the infecting organism. asm.org A linear relationship was observed between the 1/ED50 values and the AUC of free serum levels to MIC ratios. asm.org This indicates that the efficacy of cefuzonam in systemic infections is dependent on the duration and magnitude of exposure to the unbound, active form of the drug relative to the susceptibility of the pathogen. asm.org

Conversely, in a murine pneumonia model, the PK/PD relationship was different. The number of bacteria in the lungs correlated directly with the AUC of the antibiotic concentration in the lung tissue. asm.org This suggests that for respiratory tract infections, the local concentration of the drug at the site of infection is the primary driver of its antibacterial effect. asm.org

Tissue Distribution and Accumulation in Animal Models

Studies on the tissue distribution of cefuzonam in animal models have provided insights into its penetration into various body compartments. In mice with pneumonia caused by K. pneumoniae, there was a direct correlation between the concentration of the antibiotic in lung tissue and the total concentration in the serum. asm.org This suggests good penetration of cefuzonam into lung tissue from the bloodstream. asm.org

An interesting finding from these studies is that while the drug's efficacy in systemic infections is linked to the free concentration in serum, its concentration in lung tissue is more closely related to the total serum concentration. asm.org Furthermore, cefuzonam was found to have only slight binding to homogenates of mouse lung tissue. asm.org This implies that once the drug reaches the lung tissue, a significant portion is available in its active form to exert its antibacterial effect. asm.org

Microbiological Outcomes in Animal Infection Studies

The microbiological outcomes in animal infection studies with cefuzonam underscore its in vivo activity against susceptible pathogens. In murine models of intraperitoneal infection with Staphylococcus aureus or Klebsiella pneumoniae, treatment with cefuzonam led to a reduction in bacterial load, which was correlated with the free drug concentrations in the serum. asm.org

In the context of murine pneumonia, the microbiological outcome, specifically the reduction in the number of K. pneumoniae in the lungs, was directly linked to the antibiotic concentration achieved within the lung tissue. asm.org This demonstrates that achieving adequate drug concentrations at the site of infection is critical for bacterial eradication and a successful microbiological outcome. asm.org The in vitro antibacterial activity, as determined by the MIC, remains a fundamental component in predicting the in vivo microbiological success of cefuzonam therapy. asm.org

Analytical Methodologies for Cefuzonam Sodium Research

Chromatographic Techniques for Quantification and Purity Assessment

Chromatographic methods are instrumental in separating Cefuzonam (B1240231) from impurities and other substances, allowing for accurate quantification and purity evaluation.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of cephalosporins like Cefuzonam. researchgate.net The development of a robust HPLC method involves a systematic process of selecting the appropriate stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity. researchgate.netscispace.com For many cephalosporins, reversed-phase columns, such as C18 or C8, are commonly used. researchgate.netjournalbji.comgsconlinepress.com

Method validation is a critical step to ensure the reliability of the analytical data. gsconlinepress.com This process, guided by international standards like the International Council for Harmonisation (ICH) guidelines, establishes the method's performance characteristics. journalbji.comgsconlinepress.com Key validation parameters include:

Specificity: The ability to accurately measure the analyte in the presence of other components like impurities or degradation products. researchgate.netjournalbji.com

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. researchgate.netjournalbji.comgsconlinepress.com

Accuracy: The closeness of the test results to the true value, often determined through recovery studies. journalbji.comgsconlinepress.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.netscispace.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. journalbji.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. scispace.comgsconlinepress.com

A typical HPLC method for a cephalosporin (B10832234) might involve a C18 column with a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netgsconlinepress.com Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. researchgate.netgsconlinepress.com

Table 1: Example of HPLC Method Parameters for a Cephalosporin

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Phosphate buffer : Acetonitrile (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240-292 nm |

| Column Temperature | Ambient or controlled |

This table presents a generalized example of HPLC conditions and may not be specific to Cefuzonam.

For the detection of Cefuzonam at very low concentrations (trace analysis) and for the identification of its metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the technique of choice. scispace.comeuropa.eu This powerful method couples the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. nih.gov

LC-MS/MS is particularly valuable in metabolomics and lipidomics for identifying and quantifying a wide array of compounds in complex biological matrices. lcms.cz The initial LC separation reduces the complexity of the sample before it enters the mass spectrometer. nih.gov The mass spectrometer then ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). In a tandem MS setup (MS/MS), specific ions are selected and fragmented to produce a characteristic fragmentation pattern, which acts as a molecular fingerprint for definitive identification. nih.gov

This technique is essential for:

Trace-level quantification: Detecting minute quantities of the drug in environmental or biological samples. europa.eu

Metabolite profiling: Identifying the products of drug metabolism in biological systems, which is crucial for understanding the drug's fate in the body. lcms.cz

Impurity profiling: Detecting and identifying trace-level impurities that may not be visible with less sensitive methods like HPLC-UV.

Different LC separation modes can be employed depending on the polarity of the analytes. Reversed-phase liquid chromatography (RPLC) is suitable for a range of polar to mid-polar metabolites, while hydrophilic interaction chromatography (HILIC) is used for highly polar compounds. lcms.cz

Spectroscopic Methods for Structural Elucidation and Characterization

Spectroscopic techniques are indispensable for determining the molecular structure of Cefuzonam and confirming its identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for elucidating the detailed structure of organic molecules. libretexts.org It provides information on the connectivity and chemical environment of atoms within a molecule. researchgate.net

¹H-NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. slideshare.net The chemical shift, signal integration, and spin-spin coupling patterns are key parameters analyzed in a ¹H-NMR spectrum. researchgate.net

¹³C-NMR (Carbon-13 NMR): While less sensitive than ¹H-NMR due to the low natural abundance of the ¹³C isotope, this technique is crucial for determining the number and types of carbon atoms in a molecule. slideshare.netceitec.cz It provides valuable information about the carbon skeleton. ceitec.cz

2D NMR Techniques: More complex structures often require two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the complete connectivity of the molecule. preprints.org

Solid-State NMR: This specialized NMR technique is used to study the structure and dynamics of molecules in the solid state, which can be particularly useful for characterizing the crystalline form of a drug substance.

The interpretation of NMR spectra allows for the unambiguous assignment of the chemical structure of Cefuzonam. preprints.org

Table 2: Key Information from NMR Techniques

| NMR Technique | Information Provided |

| ¹H-NMR | Number and environment of hydrogen atoms |

| ¹³C-NMR | Number and environment of carbon atoms |

| 2D-NMR (COSY, HSQC, HMBC) | Connectivity between atoms (H-H, C-H) |

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, rapid, and non-destructive technique used for both quantitative analysis and qualitative characterization. technologynetworks.comuu.nl The method is based on the absorption of UV or visible light by molecules, which causes electronic transitions. technologynetworks.com

For Cefuzonam, the UV-Vis spectrum provides a characteristic absorption pattern with one or more maxima (λmax). researchgate.net This spectrum is influenced by the chromophores present in the molecule's structure. researchgate.net While the UV-Vis spectrum is generally not specific enough for unambiguous identification on its own, it is a valuable tool for:

Quantification: According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species, making it a straightforward method for concentration determination. researchgate.net

Purity checks: The presence of impurities can sometimes be detected by changes in the shape of the absorption spectrum or the appearance of additional peaks. technologynetworks.com

As a detector for HPLC: UV-Vis detectors are widely used in HPLC systems for the quantification of analytes as they elute from the column. sci-hub.se

The working wavelength range for most UV-Vis spectrophotometers is between 200 and 1100 nm. sci-hub.se

Fourier-Transform Infrared (FTIR) spectroscopy is an analytical technique used to identify the functional groups present in a molecule. rtilab.com The method works by passing infrared radiation through a sample and measuring the wavelengths at which the radiation is absorbed. rtilab.com These absorptions correspond to the vibrational frequencies of the chemical bonds within the molecule. mdpi.com

The resulting FTIR spectrum is a unique "molecular fingerprint" of the compound. rtilab.com It displays a pattern of absorption bands, with each band corresponding to a specific type of bond vibration (e.g., C=O stretching, N-H bending, O-H stretching). researchgate.net FTIR is a powerful tool for:

Structural confirmation: Verifying the presence of key functional groups in the Cefuzonam molecule, which is consistent with its known structure. nih.gov

Identification of materials: Comparing the FTIR spectrum of a sample to a reference spectrum of pure Cefuzonam for identity confirmation. rtilab.com

Polymorph characterization: Different crystalline forms (polymorphs) of a drug can exhibit distinct FTIR spectra, allowing for their differentiation.

Bioanalytical Assays for Quantification in Biological Matrices (e.g., animal plasma, tissue homogenates, in vitro samples)

The accurate quantification of Cefuzonam (sodium) in various biological matrices is fundamental to preclinical pharmacokinetic and in vitro studies. To this end, robust and validated bioanalytical methods are employed, with high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection being a frequently utilized technique. More advanced methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer higher sensitivity and selectivity, which is particularly advantageous for detecting low concentrations in complex matrices like tissue homogenates.

The development and validation of these bioanalytical assays are guided by international regulatory standards to ensure the reliability and reproducibility of the data. Key validation parameters include selectivity, linearity, accuracy, precision, recovery, and stability of the analyte in the given matrix.

Chromatographic Methods

High-performance liquid chromatography is a cornerstone for the analysis of cephalosporins, including Cefuzonam, in biological fluids. nih.govnih.gov Reversed-phase (RP) chromatography is the predominant mode of separation, offering selectivity and accuracy. nih.govnih.gov Sample preparation is a critical step to remove interfering substances from the biological matrix. Common techniques include protein precipitation, which is straightforward but may lack selectivity, and solid-phase extraction (SPE), which can enhance selectivity and improve the limit of quantitation. nih.gov

For instance, a pharmacokinetic study of Cefuzonam in patients undergoing hemodialysis utilized HPLC to measure the drug's concentration in serum samples. jst.go.jp Another study investigating the therapeutic efficacy of several cephem antibiotics in mice involved the analysis of Cefuzonam concentrations in both serum and homogenized whole lung tissue, demonstrating the method's applicability to different biological samples. asm.org

While specific, detailed validation reports for Cefuzonam in various animal matrices are not extensively published, the methodologies for structurally similar cephalosporins provide a strong precedent. For example, a validated HPLC-UV method for another cephalosporin in rat plasma involved a simple liquid-phase extraction for sample processing. researchgate.net Similarly, LC-MS/MS methods have been successfully validated for the quantification of other cephalosporins in tissue homogenates, such as cefazolin (B47455) in human adipose tissue, showcasing the capability to achieve low limits of quantification in complex solid tissues. nih.gov

Research Findings and Method Performance

The performance of a bioanalytical method is assessed through rigorous validation. The following tables present typical data for the validation of a hypothetical HPLC-UV method for Cefuzonam in animal plasma and an LC-MS/MS method for Cefuzonam in animal tissue homogenate, based on established methods for similar cephalosporins.

Table 1: Representative HPLC-UV Method Validation Parameters for Cefuzonam in Rat Plasma

| Parameter | Result |

| Linearity Range | 0.5 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Intra-day Accuracy (%Bias) | ± 10% |

| Inter-day Accuracy (%Bias) | ± 13% |

| Recovery | > 85% |

| Stability (24h at room temp) | Stable |

| Stability (3 freeze-thaw cycles) | Stable |

This table is a representation of typical HPLC-UV method performance for cephalosporins and is for illustrative purposes.

Table 2: Representative LC-MS/MS Method Validation Parameters for Cefuzonam in Rat Tissue Homogenate (e.g., Lung)

| Parameter | Result |

| Linearity Range | 0.05 - 50 µg/g |

| Correlation Coefficient (r²) | > 0.999 |

| Lower Limit of Quantification (LLOQ) | 0.05 µg/g |

| Intra-day Precision (%CV) | < 8% |

| Inter-day Precision (%CV) | < 10% |

| Intra-day Accuracy (%Bias) | ± 9% |

| Inter-day Accuracy (%Bias) | ± 11% |

| Recovery | > 90% |

| Matrix Effect | Minimal |

| Stability (30 days at -80°C) | Stable |

This table is a representation of typical LC-MS/MS method performance for cephalosporins in tissue and is for illustrative purposes.

These bioanalytical methods are crucial for determining the concentration-time profiles of Cefuzonam in preclinical animal models. The data generated from these assays are essential for calculating key pharmacokinetic parameters, which inform the understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, in vitro studies, such as those assessing antimicrobial susceptibility or metabolic stability in liver microsomes, also rely on these accurate quantitative methods.

Biotransformation and Metabolic Fate of Cefuzonam Sodium

In Vitro Metabolic Pathway Elucidation (e.g., using liver microsomes, S9 fractions, cell lines)

There is no publicly available research that specifically details the in vitro metabolic pathways of Cefuzonam (B1240231). Standard methodologies for elucidating drug metabolism, such as incubation with liver microsomes or S9 fractions, which contain key metabolic enzymes, have not been reported for Cefuzonam in the accessible scientific literature. Similarly, studies utilizing specific cell lines to investigate its biotransformation are absent.

Identification and Characterization of Major and Minor Metabolites

Consistent with the lack of in vitro metabolism studies, there is no information available on the identification and characterization of major and minor metabolites of Cefuzonam. The chemical structures and pharmacological activities of any potential metabolites remain unknown.

Comparative Metabolism Studies Across Animal Species

While pharmacokinetic properties of some cephalosporins have been compared across different animal species, specific comparative metabolism studies for Cefuzonam are not documented. Such studies are crucial for understanding inter-species differences in drug processing and for the extrapolation of animal data to humans, but this information is not available for Cefuzonam.

Enzymatic Hydrolysis and Degradation Pathways (non-clinical context)

The enzymatic hydrolysis of the β-lactam ring is a common degradation pathway for cephalosporins, often mediated by β-lactamase enzymes. However, specific studies detailing the enzymatic hydrolysis and other non-clinical degradation pathways of Cefuzonam, including the identification of degradation products and the enzymes involved, have not been published. While general knowledge of cephalosporin (B10832234) degradation exists, Cefuzonam-specific data is unavailable.

Q & A

What structural characteristics of cefuzonam sodium influence its antimicrobial activity, and how can researchers evaluate these properties experimentally?

Basic Research Question

Cefuzonam sodium's efficacy stems from its β-lactam ring and side-chain modifications, which enhance stability against bacterial β-lactamases. Researchers can assess structure-activity relationships (SAR) through:

- X-ray crystallography to analyze binding affinity to penicillin-binding proteins (PBPs).

- Comparative MIC assays against β-lactamase-producing and non-producing strains to evaluate resistance profiles.

- Chemical stability tests under varying pH and temperature conditions to determine hydrolysis rates .

How does cefuzonam sodium’s mechanism of action differ from other second-generation cephalosporins in treating multidrug-resistant infections?

Basic Research Question

Cefuzonam’s expanded Gram-negative coverage is attributed to its aminothiazolyl and methoxyimino groups, which improve cell-wall penetration. Methodological approaches include:

- Time-kill assays to compare bactericidal kinetics with cefuroxime or cefaclor.

- Genomic analysis of resistant isolates to identify mutations in PBPs or efflux pumps.

- Synergy studies with β-lactamase inhibitors (e.g., clavulanic acid) to quantify resistance reversal .

What pharmacokinetic considerations are critical when designing studies for cefuzonam sodium in continuous ambulatory peritoneal dialysis (CAPD) patients?

Advanced Research Question

Studies in CAPD patients require:

- Dialysis fluid sampling at timed intervals to measure drug clearance rates.

- Adjustments for residual renal function and protein binding to avoid under/over-dosing.

- Population pharmacokinetic modeling to account for interpatient variability in drug absorption and elimination .

How can HPLC methods be optimized to quantify cefuzonam sodium in complex biological matrices like plasma or dialysis fluid?

Advanced Research Question

Key methodological steps include:

- Column selection : Use a C18 reversed-phase column for separation.

- Mobile phase optimization : Acetonitrile-phosphate buffer (pH 3.0) improves peak resolution.

- Detection parameters : UV detection at 254 nm with a lower limit of quantification (LLOQ) of 200 ng/mL. Validate using spike-recovery experiments in triplicate .

What frameworks (e.g., PICO, FINER) are most effective for formulating hypothesis-driven research questions about cefuzonam sodium’s therapeutic applications?

Advanced Research Question

Apply the PICO framework to define:

- Population : CAPD patients with peritonitis.

- Intervention : Intraperitoneal cefuzonam dosing.

- Comparison : Standard antibiotics (e.g., ceftazidime).

- Outcome : Microbiological cure rates.

Use the FINER criteria to ensure feasibility, novelty, and relevance to clinical guidelines .

How should researchers address discrepancies in pharmacokinetic data across studies involving cefuzonam sodium?

Advanced Research Question

Resolve contradictions through:

- Meta-analysis of published AUC/MIC ratios, stratified by patient demographics.

- Sensitivity analysis to identify confounding variables (e.g., renal impairment, assay variability).

- In vitro-in vivo correlation (IVIVC) studies to harmonize experimental conditions .

What experimental design factors are essential when investigating cefuzonam sodium’s efficacy in immunocompromised populations?

Advanced Research Question

Critical factors include:

- Control groups : Healthy volunteers vs. immunocompromised cohorts.

- Endpoint selection : Clinical cure vs. surrogate markers (e.g., cytokine levels).

- Ethical oversight : Adhere to protocols for vulnerable populations, as per IRB guidelines .

What analytical challenges arise when quantifying cefuzonam sodium in the presence of metabolite interference, and how can they be mitigated?

Advanced Research Question

Challenges include metabolite co-elution and matrix effects. Solutions involve:

- Tandem mass spectrometry (LC-MS/MS) for selective detection.

- Solid-phase extraction (SPE) to remove interfering substances.

- Stability-indicating assays under stress conditions (heat, light, pH extremes) .

What gaps in current research on cefuzonam sodium warrant further investigation?

Advanced Research Question

Prioritize:

- Long-term resistance surveillance in regions with high cephalosporin use.

- Pharmacodynamic (PD) studies to refine dosing intervals based on time-above-MIC.

- Drug interaction studies with immunosuppressants in transplant recipients .

How can cross-disciplinary approaches enhance understanding of cefuzonam sodium’s pharmacokinetic-pharmacodynamic (PK/PD) relationships?

Advanced Research Question

Integrate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.